molecular formula C8H6N2O2 B3073985 Imidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1018587-80-8

Imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B3073985
CAS No.: 1018587-80-8
M. Wt: 162.15 g/mol
InChI Key: VUZVYBOCPJZORI-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ring. Imidazo[1,5-a]pyridine derivatives have gained significant attention due to their versatile applications in various fields, including medicinal chemistry, materials science, and optoelectronics .

Biochemical Analysis

Biochemical Properties

Imidazo[1,5-a]pyridine-3-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB)

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It has been utilized as the core backbone for the development of covalent inhibitors, showing potential for the treatment of cancers .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It has been used in the development of novel KRAS G12C inhibitors, which have shown potential as anticancer agents .

Temporal Effects in Laboratory Settings

It has been noted for its unique chemical structure and versatility, suggesting potential stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, suggesting its involvement in multiple metabolic processes .

Transport and Distribution

Its unique chemical structure suggests potential interactions with various transporters and binding proteins .

Subcellular Localization

Its unique chemical structure suggests potential for specific targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazopyridine derivatives:

Uniqueness: this compound stands out due to its versatile applications in both scientific research and industrial applications. Its unique chemical structure and properties make it a valuable compound in various fields .

Properties

IUPAC Name

imidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZVYBOCPJZORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018587-80-8
Record name imidazo[1,5-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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